

Overcoming the hook effect with YF135 PROTAC

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Compound of Interest

Compound Name: YF135

Cat. No.: B12402144

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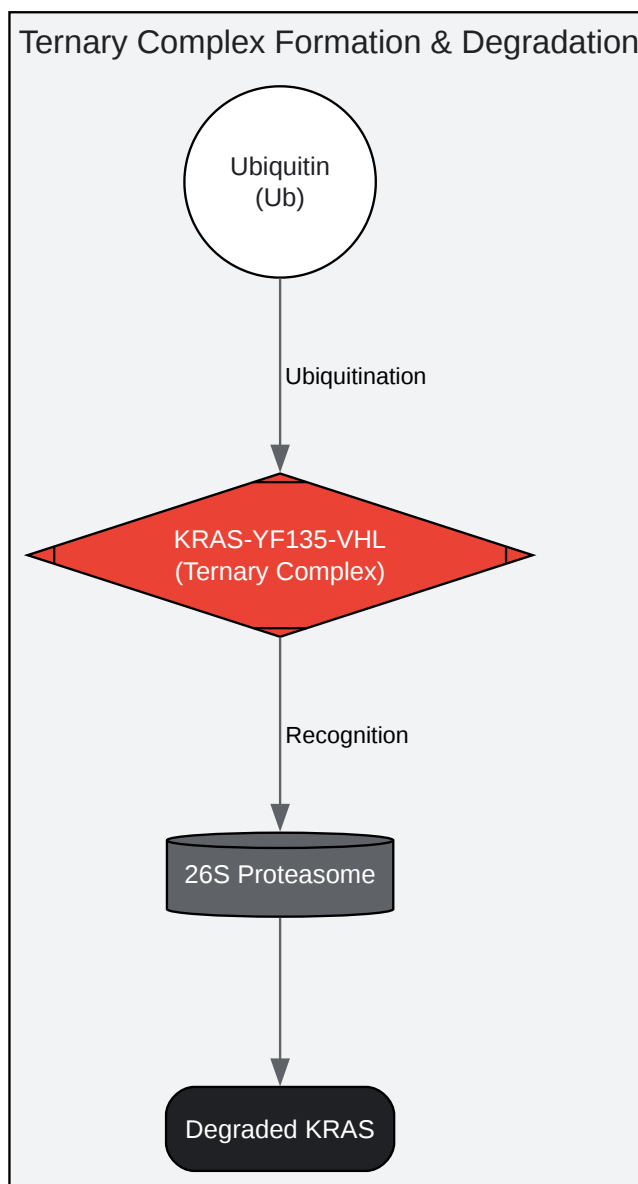
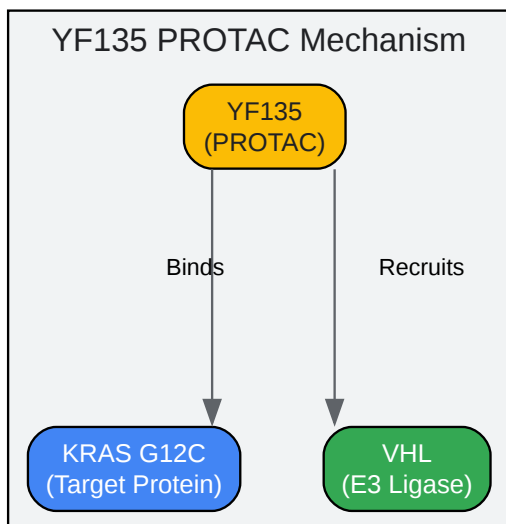
YF135 PROTAC Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the **YF135** PROTAC. The information is designed to help users overcome common challenges, with a specific focus on the hook effect.

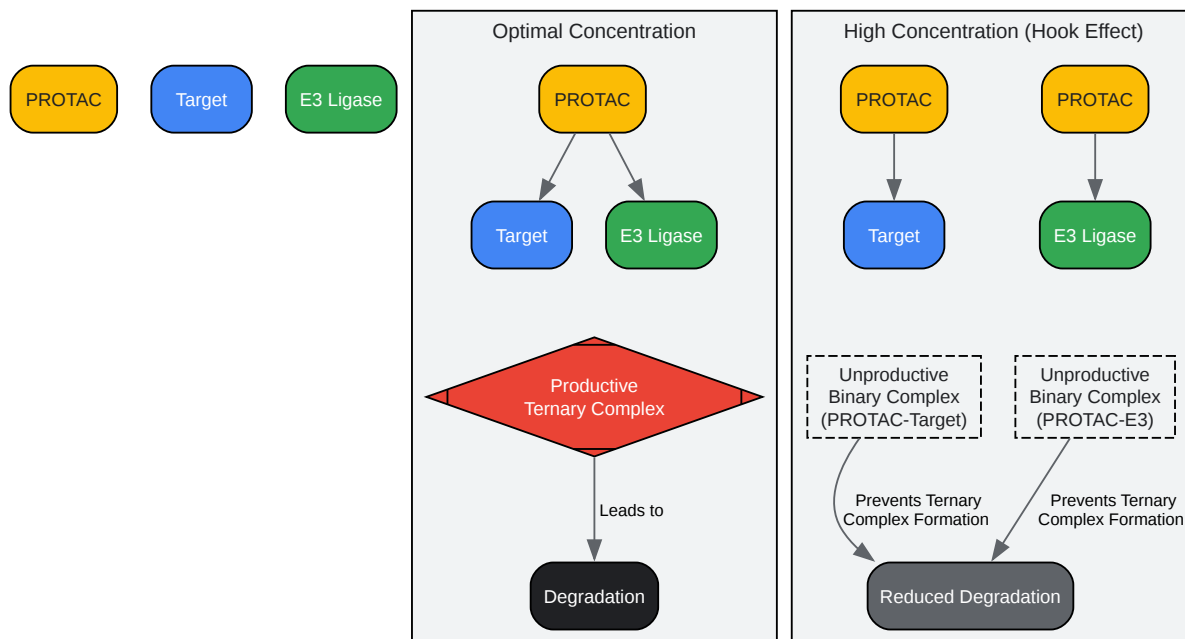
Section 1: YF135 PROTAC - Mechanism and Key Data

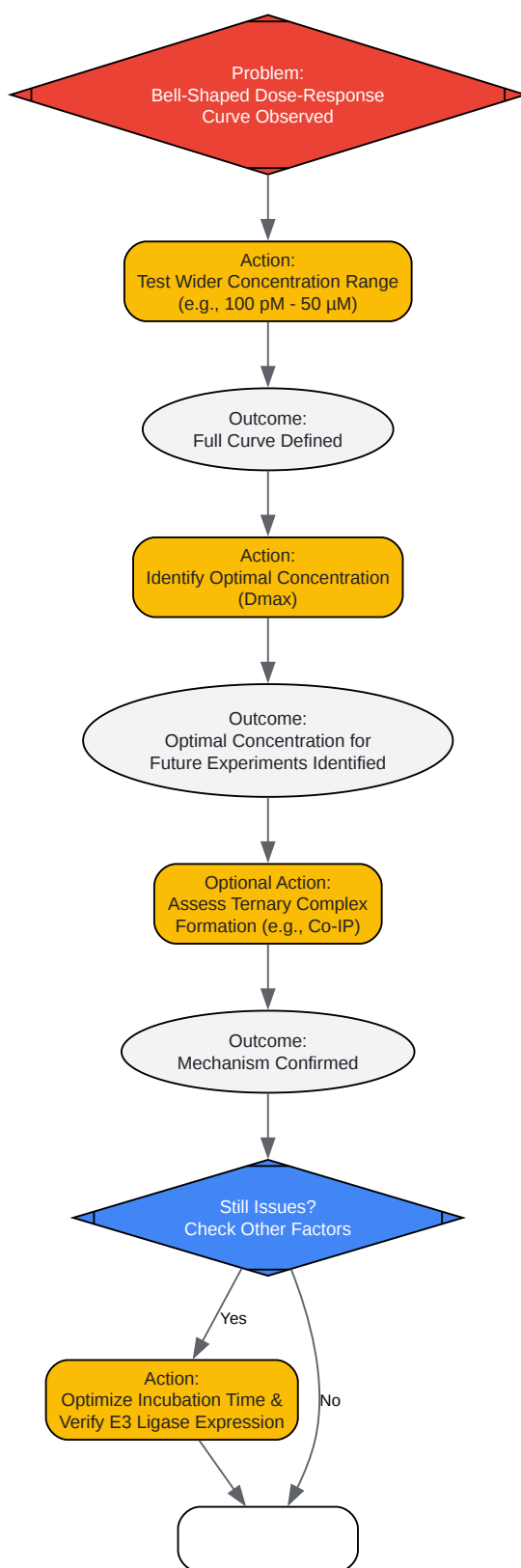
Q1: What is **YF135** and how does it work?

A1: **YF135** is a first-in-class, reversible-covalent PROTAC (Proteolysis Targeting Chimera) designed to selectively target the KRAS(G12C) oncoprotein for degradation.[1][2] It is a bifunctional molecule composed of a ligand that binds to KRAS(G12C) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] By bringing these two proteins together, **YF135** facilitates the formation of a ternary complex (KRAS(G12C)-**YF135**-VHL), leading to the ubiquitination of KRAS(G12C) and its subsequent degradation by the proteasome.[1][6][7] This degradation leads to the attenuation of downstream signaling pathways, such as the p-ERK pathway.[1][3][8]



The PROTAC Hook Effect





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